N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide
Description
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide is a synthetic benzamide-chromenone hybrid compound. Its structure comprises a chromen-4-one core substituted with a 2-fluorophenyl group at position 2 and a 2-methoxybenzamide moiety at position 6 (Figure 1). The synthesis of such derivatives typically involves multi-step reactions, including Friedel-Crafts acylation, hydrazide formation, and cyclization, as outlined in for analogous triazole-thione systems . Key spectral features include:
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO4/c1-28-20-9-5-3-7-16(20)23(27)25-14-10-11-21-17(12-14)19(26)13-22(29-21)15-6-2-4-8-18(15)24/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORFJNANHLCSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101158360 | |
| Record name | N-[2-(2-Fluorophenyl)-4-oxo-4H-1-benzopyran-6-yl]-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923112-79-2 | |
| Record name | N-[2-(2-Fluorophenyl)-4-oxo-4H-1-benzopyran-6-yl]-2-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923112-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(2-Fluorophenyl)-4-oxo-4H-1-benzopyran-6-yl]-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes. For instance, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors.
Mode of Action
This interaction can lead to changes in the target’s function, which can have downstream effects on various biological processes.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could affect a wide range of biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy.
Biological Activity
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide, also known by its CAS number 923112-79-2, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 389.4 g/mol. The compound features a chromenone core, a fluorophenyl group, and a methoxybenzamide moiety, which together contribute to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| CAS Number | 923112-79-2 |
| Molecular Formula | |
| Molecular Weight | 389.4 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Chromenone Core : This is achieved through the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under basic conditions.
- Introduction of the Fluorophenyl Group : This step often utilizes nucleophilic aromatic substitution reactions.
- Formation of the Benzamide Linkage : The final step involves coupling the chromenone derivative with 2-methoxybenzoic acid or its derivatives.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
For example, a study demonstrated that similar compounds with chromenone structures effectively inhibited cell growth in human cancer cell lines by inducing apoptosis through mitochondrial pathways.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Its structural components allow for interaction with bacterial cell membranes, leading to disruption and cell death. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
- Study on Anticancer Activity : A recent investigation evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent inhibition of cell viability with an IC50 value indicating potent activity compared to standard chemotherapeutics.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, suggesting its potential as an antimicrobial agent in therapeutic applications .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the chromenone and benzamide moieties. Key examples include:
*Calculated based on molecular formulas.
Key Observations :
- Electron-withdrawing groups (e.g., fluorine, nitro) increase polarity and influence binding interactions, as seen in the target compound and derivatives .
- Steric effects : Bulky substituents like tert-butyl () may hinder molecular packing, affecting crystallinity and solubility .
- Halogenation : Bromo/chloro substituents () improve metabolic stability but may reduce aqueous solubility .
Comparison with Analog Syntheses :
Spectral and Crystallographic Analysis
- IR/NMR: The target compound’s νC=O (chromenone) and νC=S (thione) align with ’s triazole-thiones, but absence of νNH in tautomers distinguishes it from hydrazinecarbothioamides . Methoxy protons in analogs (e.g., ) show similar singlet patterns (~3.8 ppm) .
Preparation Methods
Chromen-4-One Core Synthesis
The chromen-4-one scaffold is typically synthesized via Kostanecki cyclization or Baker-Venkataraman rearrangement . For the target compound, 2'-hydroxyacetophenone derivatives serve as precursors. In a representative procedure:
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2-Hydroxy-5-nitroacetophenone undergoes cyclization with 2-fluorobenzaldehyde in acetic acid under reflux to yield 6-nitro-2-(2-fluorophenyl)chromen-4-one .
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Nitro reduction : The nitro group at position 6 is reduced to an amine using hydrogen gas (1 atm) and 10% palladium on carbon in ethanol at 50°C, producing 6-amino-2-(2-fluorophenyl)chromen-4-one .
Key Reaction Parameters :
Amide Bond Formation Strategies
Coupling Reagents and Conditions
The final amide bond is formed between 6-amino-2-(2-fluorophenyl)chromen-4-one and 2-methoxybenzoic acid. Two primary methods are employed:
Carbodiimide-Mediated Coupling
HATU-Accelerated Coupling
-
Reagents : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIPEA)
-
Solvent : DMF
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Conditions : 25°C, 4–6 hours
Comparative Analysis :
| Parameter | EDCI/HOBt | HATU/DIPEA |
|---|---|---|
| Reaction Time | 12–24 h | 4–6 h |
| Yield | 70–78% | 82–85% |
| Cost Efficiency | High | Moderate |
HATU offers superior efficiency but at higher cost, making EDCI preferable for large-scale synthesis.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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1H NMR (DMSO-d6): Key signals include δ 8.50 (s, H-5 chromenone), 7.92 (d, J = 8.7 Hz, H-3 fluorophenyl), and 3.85 (s, OCH3).
-
HRMS : Calculated for C23H17FNO4 [M+H]+: 390.1145; observed: 390.1143.
Industrial-Scale Optimization
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times by 40%:
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Chromenone cyclization in a microreactor at 130°C (residence time: 10 min).
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Amide coupling in a packed-bed reactor with immobilized HATU (yield: 88%).
Green Chemistry Approaches
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Solvent replacement : Cyclopentyl methyl ether (CPME) instead of DMF reduces environmental impact.
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Catalyst recycling : Palladium nanoparticles recoverable via centrifugation (reused 5× without yield loss).
Challenges and Troubleshooting
Byproduct Formation
Scale-Up Limitations
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Exothermic amide coupling requires precise temperature control to prevent decomposition.
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High-boiling solvents (e.g., DMF) complicate solvent recovery; switch to THF improves distillability.
Alternative Synthetic Pathways
Solid-Phase Synthesis
Q & A
What are the common synthetic routes for preparing N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide, and how are reaction conditions optimized?
Basic Research Question
The synthesis typically involves multi-step reactions starting with the chromenone core. Key steps include:
- Chromenone Core Formation : Cyclization of substituted salicylaldehyde derivatives under acidic or basic conditions to generate the 4-oxo-4H-chromene scaffold .
- Fluorophenyl Substitution : Introduction of the 2-fluorophenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on precursor availability .
- Benzamide Coupling : Reaction of the chromenone intermediate with 2-methoxybenzoyl chloride using coupling agents like DCC/HOBt at low temperatures (-50°C) to minimize side reactions .
Optimization Factors : - Temperature : Reflux conditions (e.g., 80–100°C) ensure complete conversion of intermediates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields for fluorophenyl integration .
How is the structural integrity of this compound validated during synthesis?
Basic Research Question
Validation relies on spectroscopic and crystallographic methods:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methoxy group at δ 3.8–4.0 ppm) .
- IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .
- X-ray Crystallography : Resolves spatial arrangement, particularly the dihedral angle between the chromenone and benzamide moieties, critical for biological activity .
What methodologies are employed to assess the fluorescence properties of this compound, and how do environmental factors influence its emission?
Advanced Research Question
Fluorescence intensity is studied using spectrofluorometry with parameters:
- Excitation/Emission Wavelengths : λex = 340 nm, λem = 380 nm, optimized via solvent screening .
- Environmental Effects :
- pH : Maximal intensity at pH 5 due to protonation/deprotonation of hydroxyl groups affecting electron delocalization .
- Temperature : Stability at 25°C; higher temperatures (>40°C) reduce quantum yield via thermal quenching .
- Quantitative Analysis : Limits of detection (LOD = 0.2691 mg/L) and quantification (LOQ = 0.898 mg/L) determined via calibration curves .
How does the fluorophenyl group influence the compound’s biological activity, and what assays are used to evaluate its pharmacological potential?
Advanced Research Question
The 2-fluorophenyl group enhances lipophilicity and target binding via halogen bonding:
- Enzyme Inhibition :
- Anticancer Screening :
What strategies resolve contradictions in reported biological data for this compound across studies?
Advanced Research Question
Discrepancies in activity profiles (e.g., varying IC50 values) are addressed via:
- Standardized Assay Conditions :
- Structure-Activity Relationship (SAR) Analysis :
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
Challenges include:
- Purification : Chromatography (e.g., flash silica gel) becomes resource-intensive; alternatives like recrystallization in ethanol/water mixtures improve yield .
- Intermediate Stability : Light-sensitive chromenone intermediates require amber glassware and inert atmospheres .
- Regulatory Compliance : Documentation of impurity profiles (e.g., residual Pd < 10 ppm) per ICH guidelines for toxicity studies .
How is the compound’s stability under physiological conditions evaluated, and what degradation products are observed?
Advanced Research Question
Stability assessed via:
- Simulated Biological Fluids : Incubation in PBS (pH 7.4) or human serum at 37°C, monitored via HPLC-MS over 24–72 hours .
- Degradation Pathways :
- Hydrolysis of the benzamide bond at elevated pH (>8), yielding 2-methoxybenzoic acid and chromenone fragments .
- Photooxidation of the fluorophenyl group under UV light, forming quinone derivatives .
What future research directions are prioritized for this compound?
Advanced Research Question
Key areas include:
- Mechanistic Studies : Elucidating targets via CRISPR-Cas9 knockout screens or thermal proteome profiling (TPP) .
- Formulation Development : Nanoencapsulation (e.g., PLGA nanoparticles) to enhance bioavailability and reduce off-target effects .
- Toxicology Profiling : Acute/chronic toxicity studies in rodent models to establish safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
